molecular formula C8H16N2O2 B8157209 (R)-3-Amino-1-morpholinobutan-1-one

(R)-3-Amino-1-morpholinobutan-1-one

Cat. No.: B8157209
M. Wt: 172.22 g/mol
InChI Key: RGCMGDBCQKLOLJ-SSDOTTSWSA-N
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Description

(R)-3-Amino-1-morpholinobutan-1-one is a chiral morpholine derivative characterized by a four-carbon backbone with a morpholino ring at the carbonyl position and an amino group at the third carbon. The R-configuration of the amino group confers stereochemical specificity, which is critical for its biological interactions and physicochemical properties.

Key features:

  • Molecular framework: Morpholino ring (enhanced conformational stability) + amino group (polar functionality).
  • Stereochemistry: R-configuration at the third carbon likely influences receptor binding and metabolic stability.
  • Potential applications: Drug intermediates, chiral catalysts, or bioactive molecules in neurological or oncological research.

Properties

IUPAC Name

(3R)-3-amino-1-morpholin-4-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(9)6-8(11)10-2-4-12-5-3-10/h7H,2-6,9H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCMGDBCQKLOLJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)N1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-1-morpholinobutan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-hydroxybutan-2-one and morpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-1-morpholinobutan-1-one may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-1-morpholinobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

®-3-Amino-1-morpholinobutan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-1-morpholinobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often stereospecific, with the ®-enantiomer exhibiting distinct biological effects compared to its (S)-counterpart.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following morpholine derivatives are analyzed for comparative insights:

Table 1: Comparative Analysis of Morpholine Derivatives
Compound Name Structure Key Features CAS Number Molecular Weight Key Applications/Properties Reference
(R)-3-Amino-1-morpholinobutan-1-one Morpholino ring, R-amino group at C3 Not provided ~174.23* Chiral intermediate, CNS targeting N/A
(R,R,R)-Aprepitant derivative Triazolone-morpholine, trifluoromethyl groups 1148113-53-4 ~325.02† Antiemetic drug (NK1 antagonist)
(S)-1-Amino(3-methylbutyl)phosphonic acid Phosphonic acid, branched alkyl chain 88081-76-9 167.14 Research chemical (high cost)

*Calculated based on formula C₇H₁₄N₂O₂.
†Derived from ’s molecular fragment data.

Key Differences and Implications

Substituent Effects: (R,R,R)-Aprepitant derivative: Contains a triazolone ring and trifluoromethyl groups, enhancing lipophilicity and metabolic resistance compared to the simpler amino-morpholino structure of the target compound. The fluorine atoms improve bioavailability and blood-brain barrier penetration .

Stereochemical Impact: The R-configuration in this compound may favor specific enantioselective interactions, akin to aprepitant’s R,R,R configuration, which is critical for binding to the NK1 receptor .

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